molecular formula C15H17ClN4O4S2 B2844249 Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 688749-58-8

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate

Cat. No.: B2844249
CAS No.: 688749-58-8
M. Wt: 416.9
InChI Key: XQMOSEAOGXDKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thienyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring.

    Thienyl Group Introduction: The thienyl group can be introduced via a halogenation reaction, where a thiophene derivative is reacted with a chlorinating agent.

    Piperazine Ring Functionalization: The piperazine ring is then functionalized by reacting it with ethyl chloroformate to introduce the ethyl ester group.

    Final Coupling: The final step involves coupling the oxadiazole-thienyl intermediate with the functionalized piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as a hydrazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides or reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine or ester derivatives.

Scientific Research Applications

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

    Pharmaceuticals: The compound is a candidate for the development of new therapeutic agents due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[5-(5-bromothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
  • Ethyl 4-({[5-(5-methylthien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate is unique due to the presence of the chlorothienyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

ethyl 4-[2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S2/c1-2-23-15(22)20-7-5-19(6-8-20)12(21)9-25-14-18-17-13(24-14)10-3-4-11(16)26-10/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOSEAOGXDKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.